(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 94454-56-5
VCID: VC17363523
InChI: InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H
SMILES:
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride

CAS No.: 94454-56-5

Cat. No.: VC17363523

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride - 94454-56-5

Specification

CAS No. 94454-56-5
Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name (3-phenylmethoxypyridin-2-yl)methanol;hydrochloride
Standard InChI InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H
Standard InChI Key KAPQXKINIVWKCX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(N=CC=C2)CO.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is C₁₃H₁₄ClNO₂, with a molecular weight of 251.71 g/mol. The pyridine ring’s substitution pattern confers unique electronic and steric properties:

  • The benzyloxy group at position 3 introduces aromatic bulk, influencing intermolecular interactions.

  • The hydroxymethyl group at position 2 provides a site for further functionalization, such as oxidation or esterification.

  • The hydrochloride salt improves crystallinity and solubility in polar solvents, critical for biological assays .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

While direct literature on the synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is limited, analogous pyridine derivatives are synthesized via Grignard reactions. For example, (2-(benzyloxy)phenyl)(pyridin-2-yl)methanol is prepared by reacting a benzyloxy-substituted aryl bromide with picolinaldehyde in the presence of magnesium and iodine, followed by quenching with ammonium chloride . Adapting this approach:

  • Benzyloxy Introduction: 3-Hydroxypyridine is treated with benzyl bromide under basic conditions to form 3-(benzyloxy)pyridine.

  • Hydroxymethyl Functionalization: A carbonyl group at position 2 is reduced using NaBH₄ or LiAlH₄ to yield the methanol moiety.

  • Hydrochloride Formation: The free base is treated with HCl gas or aqueous HCl to precipitate the hydrochloride salt.

Industrial Scalability

Continuous flow reactors and automated temperature control systems optimize yield and purity in large-scale production, as demonstrated in similar heterocyclic compound syntheses .

Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (estimated >150°C)
SolubilitySoluble in water, DMSO, and methanol
LogP (Partition Coefficient)~2.1 (predicted)
StabilityHygroscopic; store under nitrogen

The hydrochloride salt’s solubility profile facilitates its use in aqueous reaction conditions, a key advantage over non-ionic analogs.

ParameterRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods to avoid aerosol inhalation
StorageAirtight container at 2–8°C under nitrogen
Spill ManagementAbsorb with inert material (e.g., vermiculite)

Comparative Analysis with Analogous Compounds

CompoundCAS NumberKey Differences
(2-(Benzyloxy)phenyl)(pyridin-2-yl)methanolN/APhenyl vs. pyridine backbone
3-Hydroxypyridine109-00-2Lacks benzyloxy and methanol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator